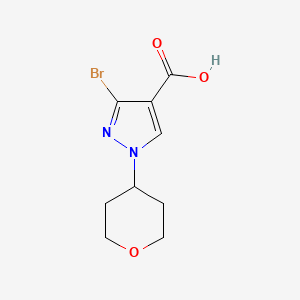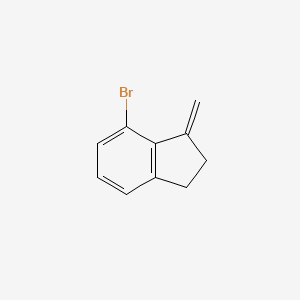
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid: is an organic compound with a unique structure that combines a bromine atom, a tetrahydro-2H-pyran ring, and a pyrazole ring with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved by reacting tetrahydrofuran with bromine or chlorine in the presence of a catalyst such as sulfuryl chloride or sulfuryl bromide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling of the Tetrahydro-2H-pyran and Pyrazole Rings: The two rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles for Substitution: Sodium azide, potassium cyanide
Major Products Formed
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives
Reduction: Formation of tetrahydro-2H-pyran-4-yl-pyrazole derivatives
Substitution: Formation of azido or cyano derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its bromine atom and carboxylic acid group make it a useful tool for labeling and tracking biological molecules.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid involves interactions with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with the pyran ring attached at a different position.
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine: Contains a pyrrolo[2,3-c]pyridine ring instead of a pyrazole ring.
Uniqueness
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a bromine atom, a tetrahydro-2H-pyran ring, and a pyrazole ring with a carboxylic acid group. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C9H11BrN2O3 |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
3-bromo-1-(oxan-4-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11BrN2O3/c10-8-7(9(13)14)5-12(11-8)6-1-3-15-4-2-6/h5-6H,1-4H2,(H,13,14) |
Clé InChI |
INPIQDOVQFMDQJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1N2C=C(C(=N2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-](/img/structure/B13928621.png)


![4,5-Dichloro-1H-benzo[d]imidazole](/img/structure/B13928636.png)

![6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B13928647.png)
![N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide](/img/structure/B13928649.png)


![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)

